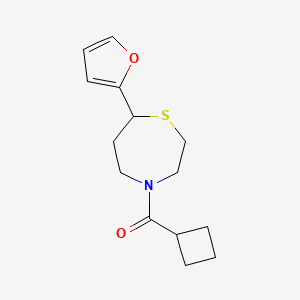

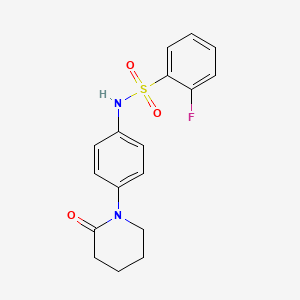

Cyclobutyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a cyclobutyl group, a furan ring, and a thiazepan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur .

Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .科学的研究の応用

1. Efficient Solid Acid Catalysis

In the study by Reddy et al. (2012), phosphomolybdic acid was used as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, utilizing furan-2-yl(phenyl)methanol. This method offers high selectivity and good yields in a short reaction time, demonstrating the compound's relevance in facilitating efficient chemical reactions (Reddy et al., 2012).

2. Novel Synthesis Approaches

Sobenina et al. (2011) explored a two-step sequence involving ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate and dichlorodicyanobenzoquinone, resulting in furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene products. This novel approach underscores the compound's utility in creating unique chemical structures (Sobenina et al., 2011).

3. Catalyzed Aza-Piancatelli Rearrangement

Reddy et al. (2012) also reported on the use of In(OTf)3 as a catalyst for the aza-Piancatelli rearrangement, which involved furan-2-yl(phenyl)methanol derivatives. This process yields 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the compound's role in producing complex organic structures (Reddy et al., 2012).

4. Synthesis of Hexahydroindolinones

Padwa et al. (1999) achieved the synthesis of hexahydroindolinones using an intramolecular Diels-Alder cycloaddition reaction of 2-amido substituted furans. This method illustrates the compound's significance in the formation of cyclic and polycyclic structures (Padwa et al., 1999).

5. Multicomponent Reaction Synthesis

Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis of polysubstituted furans, using a series of furan-2-yl(pyridin-2-yl)methanones. This showcases the compound's role in facilitating efficient and novel synthetic routes (Damavandi et al., 2012).

6. Photocyclisation and Synthesis of Quinolines

Austin et al. (2007) demonstrated the synthesis of annulated quinolines via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, involving furan derivatives. This method contributes to the understanding of photochemical reactions involving furan compounds (Austin et al., 2007).

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is suggested that the compound has a high probability of human intestinal absorption and can cross the blood-brain barrier .

Result of Action

Furan derivatives have been associated with a range of therapeutic benefits, suggesting that they may have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

cyclobutyl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-14(11-3-1-4-11)15-7-6-13(18-10-8-15)12-5-2-9-17-12/h2,5,9,11,13H,1,3-4,6-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBACNPZNZMWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)

![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)

![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)

![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)

![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)